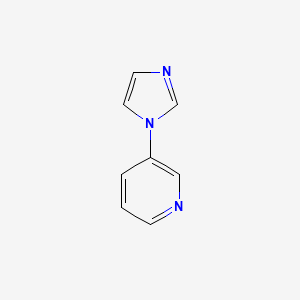
3-(1H-imidazol-1-yl)pyridine
Cat. No. B3255622
Key on ui cas rn:
25700-15-6
M. Wt: 145.16 g/mol
InChI Key: HBSOMQPAIFVKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08609708B2
Procedure details


To a solution of imidazole (420 mg, 6.3 mmol) in DMF (6 mL) was added NaH (60% dispersion in mineral oil, 250 mg, 6.3 mmol) and the resultant solution was stirred at room temperature for 30 min under argon. To the solution was added a solution of 3-fluoropyridine (183 μL, 2.1 mmol) in DMF (2 mL) and the resultant solution was heated to 100° C. and stirred overnight. The solution was cooled to it, poured into aqueous saturated sodium bicarbonate (50 mL), extracted with ethyl acetate (3×50 mL), washed with brine, dried (Na2SO4), filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (CH3OH/CH2Cl2, 5/95, Rf=0.12) to afford the title compound 63 (176 mg, 59% yield) as a yellow oil: 1H NMR (CDCl3) δ 8.75 (m, 1H), 8.63 (m, 1H), 7.87 (s, 1H), 7.73 (m, 1H), 7.44 (m, 1H), 7.30 (s, 1H), 7.26 (s, 1H); LRMS (ESI) m/z calcd for C8H8N3 [M+H]+ 146. found 146; HRMS (ESI) m/z calcd for C8H8N3 [M+H]+ 146.0718. found 146.0730; HPLC>99% (tR=7.18 min, 55 (A):45 (B): 0.032 (C); 5.06 min, 55 (A):45 (B): 0.1 (C).



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].F[C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1.C(=O)(O)[O-].[Na+]>CN(C=O)C>[N:1]1([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2,4.5|
|
Inputs


Step One
Step Two
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
183 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Four
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to it
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was chromatographed on silica gel (CH3OH/CH2Cl2, 5/95, Rf=0.12)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC=C1)C=1C=NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 176 mg | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
